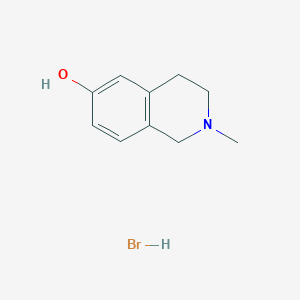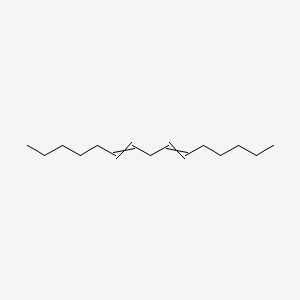
Thalidomide-5'-O-PEG6-C2-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5’-O-PEG6-C2-acid is a synthesized compound that incorporates the Thalidomide-based cereblon ligand and the PEG linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in research settings, particularly in the development of targeted protein degradation therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-O-PEG6-C2-acid involves the conjugation of Thalidomide with a polyethylene glycol (PEG) linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated using a suitable reagent to introduce a reactive functional group.
PEGylation: The activated Thalidomide is then reacted with a PEG linker under controlled conditions to form the conjugate.
Purification: The resulting Thalidomide-PEG conjugate is purified using chromatographic techniques to obtain the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for Thalidomide-5’-O-PEG6-C2-acid are not widely documented, the general approach involves large-scale synthesis using automated reactors and purification systems to ensure consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
Thalidomide-5’-O-PEG6-C2-acid can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Thalidomide-5’-O-PEG6-C2-acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and chemical biology.
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential in targeted cancer therapies and treatment of inflammatory diseases.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of Thalidomide-5’-O-PEG6-C2-acid involves its binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding leads to the ubiquitination and subsequent degradation of target proteins, thereby modulating various cellular processes. The PEG linker enhances the solubility and bioavailability of the compound, facilitating its use in biological systems.
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: Another Thalidomide analogue with similar immunomodulatory properties.
Pomalidomide: A derivative with enhanced anti-inflammatory and anti-cancer activities.
Thalidomide: The parent compound, known for its historical use and subsequent reintroduction for specific medical conditions.
Uniqueness
Thalidomide-5’-O-PEG6-C2-acid is unique due to its incorporation of the PEG linker, which improves its pharmacokinetic properties and enables its use in advanced therapeutic applications such as PROTAC technology. This distinguishes it from other Thalidomide analogues that lack this modification.
Properties
Molecular Formula |
C28H38N2O13 |
|---|---|
Molecular Weight |
610.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H38N2O13/c31-24-4-3-23(26(34)29-24)30-27(35)21-2-1-20(19-22(21)28(30)36)43-18-17-42-16-15-41-14-13-40-12-11-39-10-9-38-8-7-37-6-5-25(32)33/h1-2,19,23H,3-18H2,(H,32,33)(H,29,31,34) |
InChI Key |
NDDHYTOKEQIHEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]-](/img/structure/B14068289.png)




![3,6,8-Trichloropyrimido[5,4-c]pyridazine](/img/structure/B14068313.png)


